Imidacloprid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

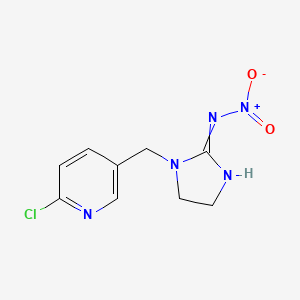

Imidacloprid is a chemical compound known for its applications in various fields, particularly in agriculture as a pesticide. It is a neonicotinoid insecticide, which means it is modeled after nicotine and acts on the nervous system of insects .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Imidacloprid typically involves the reaction of 6-chloro-3-pyridinemethanol with imidazolidine under specific conditions. The reaction is carried out in the presence of a nitro group donor, such as nitric acid, to introduce the nitro functionality .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反応の分析

Photolysis Reactions

Imidacloprid degrades rapidly under UV/visible light, with reaction rates dependent on wavelength and environmental conditions.

Key Photodegradation Pathways

-

Primary Products :

-

Secondary Products :

Mechanistic Insight : Photodissociation of the nitro group initiates degradation, followed by radical recombination or hydrogen transfer . Theoretical calculations confirm a π→π* transition at 254 nm facilitates NO₂ cleavage .

Hydrolysis and pH-Dependent Stability

This compound exhibits pH-sensitive hydrolysis, with stability highest in neutral conditions.

Hydrolysis Products

-

Major Metabolites :

| pH | Half-Life | Dominant Pathway | Source |

|---|---|---|---|

| 5–7 | ~1–3 years | Aerobic soil degradation | |

| 9 | 1 year | Aqueous hydrolysis | |

| 7 | 39 days | Soil surface degradation |

Notable Finding : Hydrolysis at pH 9 produces 6-CNA via intermediate urea derivatives .

Microbial Degradation Pathways

Microorganisms metabolize this compound through nitro reduction, hydroxylation, and ring cleavage.

Key Microbial Taxa and Metabolites

| Organism | Metabolites Produced | Pathway | Source |

|---|---|---|---|

| Pseudoxanthomonas | 6-CNA, IMD-UR | Nitro reduction | |

| Bacillus spp. | DN-IMD | Hydroxylation | |

| Aspergillus terreus | 5-Hydroxy-imidacloprid | Oxidative cleavage |

Enzymatic Drivers : Cytochrome P450 monooxygenases and nitroreductases are critical for nitro group reduction and hydroxylation .

Engineered Degradation Methods

Advanced oxidation and electrochemical methods achieve rapid this compound removal.

Photocatalysis

-

Catalyst : CQDs-SH/CdS QDs composite.

-

Efficiency : 90.13% degradation in 90 minutes under visible light (pH 9) .

-

Mechanism : Reactive oxygen species (ROS) mediate C–Cl bond cleavage and ring opening .

Electrochemical Oxidation

-

Anode Material : Boron-doped diamond (BDD).

-

Conditions : pH 7, 67 mA cm⁻², Na₂SO₄ electrolyte.

-

Outcome : Complete degradation in 40 minutes; non-toxic byproducts (e.g., desnitro derivatives) .

| Method | Byproduct Toxicity (ECOSAR) | Optimal pH | Source |

|---|---|---|---|

| Photocatalysis | Non-toxic | 9 | |

| Electrochemical (BDD) | Harmless to fish | 7 |

Environmental Persistence and Metabolite Toxicity

While this compound has low volatility (1.5×10−9 mmHg at 20°C) , its metabolites vary in toxicity:

科学的研究の応用

Agricultural Applications

Pest Management

Imidacloprid is primarily utilized in integrated pest management (IPM) strategies to control insect pests such as aphids, thrips, and planthoppers. It operates by disrupting the normal functioning of the nervous system in insects through the inhibition of nicotinic acetylcholine receptors.

- Crops Affected :

- Cole crops (e.g., broccoli, cabbage)

- Grapes (table, wine, raisin)

- Potatoes

- Citrus fruits

Economic Impact

A report analyzing the economic implications of banning this compound in California highlighted that it plays a crucial role in pest management for cole crops, with significant economic contributions estimated at $1.348 to $1.459 million annually for these crops alone .

| Crop Type | Estimated Economic Impact ($) | Primary Pests Managed |

|---|---|---|

| Cole Crops | 1.348 - 1.459 million | Aphids, garden symphylans |

| Grapes | 5.412 billion (statewide) | Various pests |

| Potatoes | Varies by region | Grubs |

Environmental and Ecotoxicological Research

Effects on Non-Target Species

Research has shown that this compound can have detrimental effects on non-target species, particularly pollinators like bees. Studies indicate that exposure to sub-lethal doses can impair visual processing and flight control in hoverflies, which are essential for pollination .

- Physiological Effects :

- Increased spontaneous activity in neurons

- Decreased contrast sensitivity

- Impaired directional tuning

Case Study: Bee Larvae Development

A study found that this compound exposure disrupts developmental regulation in bee larvae by affecting gene expression related to metamorphosis and energy metabolism. Specifically, it inhibited mitochondrial function, leading to reduced energy reserves and growth retardation .

| Parameter Affected | Control Group | This compound Group |

|---|---|---|

| Body Weight | Normal | Decreased |

| Energy Reserves | Normal | Significantly Reduced |

| Gene Expression (Vg) | Baseline | Upregulated by 7-fold |

Toxicological Studies

This compound has been extensively studied for its toxicological effects on various organisms. Research indicates that it can induce oxidative stress and disrupt nitrogen metabolism in plants.

- Impact on Nitrogen Metabolism :

A study demonstrated that this compound inhibits nitrate absorption in plant roots and reduces nitrogen assimilation in shoots, which can significantly affect crop health and yield .

| Metabolic Process | Control Group Activity | This compound Treatment Activity |

|---|---|---|

| Nitrate Reductase | High | Significantly Reduced |

| Glutamine Synthetase | High | Significantly Reduced |

Degradation Studies

Research into the degradation of this compound has revealed insights into its persistence in the environment and potential methods for reducing its impact.

作用機序

The compound exerts its effects by binding to the nicotinic acetylcholine receptors in the nervous system of insects. This binding leads to the overstimulation of the nervous system, causing paralysis and eventually death of the insect. The selectivity of the compound for insect receptors over mammalian receptors is due to structural differences in the receptors .

類似化合物との比較

Similar Compounds

Imidacloprid: Another neonicotinoid insecticide with a similar structure and mode of action.

Acetamiprid: A neonicotinoid with a different substitution pattern on the pyridine ring.

Thiamethoxam: A neonicotinoid with a thiazole ring instead of a pyridine ring.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both nitro and chlorine groups, which contribute to its high efficacy and selectivity as an insecticide .

特性

分子式 |

C9H10ClN5O2 |

|---|---|

分子量 |

255.66 g/mol |

IUPAC名 |

N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) |

InChIキー |

YWTYJOPNNQFBPC-UHFFFAOYSA-N |

SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |

正規SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。